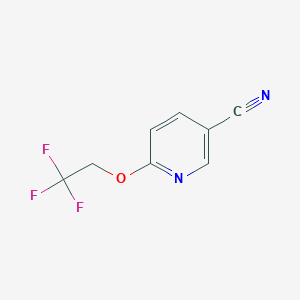

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCWYJAWPPUERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380384 | |

| Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159981-18-7 | |

| Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159981-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its versatile structure is a frequent feature in a vast array of biologically active molecules.[1] The strategic incorporation of fluorine-containing substituents, such as the 2,2,2-trifluoroethoxy group, has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile, a key heterocyclic building block that leverages these principles. Its unique combination of a trifluoroethoxy moiety and a reactive nitrile group makes it an invaluable intermediate in the synthesis of complex molecular architectures for targeted therapies.

CAS Number: 159981-18-7

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The trifluoroethoxy group significantly influences its electronic character and lipophilicity, which in turn can impact reaction kinetics, solubility, and the biological activity of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃N₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 202.14 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 47-49 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 238.8 ± 40.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.36 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Purity | Typically >95% | --INVALID-LINK-- |

Synthesis and Mechanistic Insights

The principal synthetic route to this compound is a nucleophilic aromatic substitution, specifically a variation of the Williamson ether synthesis. This reaction involves the displacement of a halide from an activated pyridine ring by the trifluoroethoxide anion.

Reaction Scheme:

A plausible synthetic pathway.

Mechanistic Rationale

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitrile group at the 3-position, along with the inherent electron deficiency of the pyridine ring, activates the 6-position towards nucleophilic attack. Sodium hydride, a strong, non-nucleophilic base, is used to deprotonate the weakly acidic 2,2,2-trifluoroethanol, forming the highly nucleophilic sodium 2,2,2-trifluoroethoxide in situ. This alkoxide then attacks the electron-deficient carbon at the 6-position of the pyridine ring, displacing the chloride leaving group to form the desired ether linkage. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without protonating the highly reactive alkoxide, thus facilitating the SNAr reaction.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established chemical principles for this transformation.

Materials:

-

6-Chloropyridine-3-carbonitrile

-

2,2,2-Trifluoroethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Argon or Nitrogen gas supply

Procedure:

-

To a stirred solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous DMF under an inert atmosphere (argon or nitrogen), cautiously add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2,2,2-trifluoroethoxide.

-

Add 6-chloropyridine-3-carbonitrile (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of various pharmaceutical agents, particularly in the realm of kinase inhibitors for oncology. The trifluoroethoxy group can enhance metabolic stability and improve cell permeability, while the nitrile group serves as a versatile handle for further chemical transformations, such as conversion to amines, amides, or tetrazoles, which are common pharmacophores.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture. Care should be taken to quench any residual sodium hydride before workup.

-

N,N-Dimethylformamide (DMF): A combustible liquid and a potential reproductive toxin. It should be used in a well-ventilated fume hood.

-

This compound: May cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound stands out as a strategically important intermediate for the synthesis of complex, biologically active molecules. Its preparation via a robust nucleophilic aromatic substitution allows for its efficient production. The presence of both a trifluoroethoxy group and a versatile nitrile functionality provides medicinal chemists with a powerful tool for the design and synthesis of next-generation therapeutics, particularly in the field of oncology. As the demand for more effective and targeted therapies continues to grow, the importance of such fluorinated building blocks in drug discovery pipelines is set to increase.

References

- 1. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]

- 2. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile molecular structure

An In-Depth Technical Guide to the Molecular Structure of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile

Introduction

This compound is a substituted pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and materials science. As a key building block, its unique structural features—a pyridine ring, a cyano group, and a trifluoroethoxy moiety—impart specific physicochemical properties that are highly desirable in the design of novel therapeutic agents and functional materials. Pyridine and its derivatives are fundamental scaffolds in drug design, known for their presence in a wide array of biologically active compounds.[1] The strategic incorporation of a trifluoroethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity, while the cyano group serves as a versatile synthetic handle and a potent hydrogen bond acceptor.

This guide provides a comprehensive technical overview of the molecular structure of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its structural elucidation through spectroscopic methods, discuss a representative synthetic pathway, and explore the functional implications of its constituent chemical motifs in the context of modern drug discovery.

Compound Identification and Physicochemical Properties

The fundamental identity and key physical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 159981-18-7 | [2][3] |

| Molecular Formula | C₈H₅F₃N₂O | [2] |

| Molecular Weight | 202.14 g/mol | [2] |

| IUPAC Name | 6-(2,2,2-trifluoroethoxy)nicotinonitrile | |

| Melting Point | 47-49 °C | [2][4][5] |

| Boiling Point | 238.8 ± 40.0 °C (Predicted) | [4][6] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [4][5] |

| Purity | Typically >95-98% | [3] |

digraph "6_222_Trifluoroethoxy_pyridine_3_carbonitrile" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12]; edge [fontsize=12];// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O7 [label="O", pos="2.6,1.5!"]; C8 [label="CH₂", pos="3.9,0.75!"]; C9 [label="CF₃", pos="5.2,1.5!"]; C10 [label="C", pos="-2.6,-1.5!"]; N11 [label="N", pos="-3.9,-2.25!"];

// Draw bonds C2 -- N1 [len=1.5]; C3 -- C2 [len=1.5]; C4 -- C3 [len=1.5]; C5 -- C4 [len=1.5]; C6 -- C5 [len=1.5]; N1 -- C6 [len=1.5];

// Aromatic bonds edge [style=dashed]; C2 -- N1; C3 -- C2; C4 -- C3; C5 -- C4; C6 -- C5; N1 -- C6;

// Substituents edge [style=solid]; C6 -- O7 [len=1.5]; O7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C3 -- C10 [len=1.5]; C10 -- N11 [len=1.5, style=solid]; C10 -- N11 [len=1.5, style=dashed]; C10 -- N11 [len=1.5, style=dashed]; }

Caption: 2D Molecular Structure of the title compound.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons of the pyridine ring and one signal for the methylene (CH₂) protons of the trifluoroethoxy group.

-

The protons on the pyridine ring will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns are influenced by the positions of the cyano and trifluoroethoxy substituents.

-

The methylene protons adjacent to the oxygen and the trifluoromethyl group will appear as a quartet (due to coupling with the three fluorine atoms) in the δ 4.5-5.0 ppm range. The high electronegativity of the adjacent oxygen and CF₃ group results in a significant downfield shift.[7]

-

-

¹³C NMR: The carbon NMR spectrum is predicted to display eight unique signals, corresponding to each carbon atom in the molecule's asymmetric structure.

-

Pyridine Ring: Five distinct signals for the carbons of the pyridine ring. The carbon bearing the cyano group (C3) and the carbon attached to the ether oxygen (C6) will be significantly shifted.

-

Cyano Group: A characteristic signal for the nitrile carbon (C≡N) is expected in the δ 115-120 ppm region.

-

Trifluoroethoxy Group: The methylene carbon (-OCH₂-) will be observed around δ 60-70 ppm. The trifluoromethyl carbon (-CF₃) will appear as a quartet due to one-bond carbon-fluorine coupling, with a chemical shift influenced by the strong electronegativity of the fluorine atoms.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Nitrile Stretch (C≡N): A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for the cyano group.

-

C-F Stretch: Strong absorption bands between 1000-1350 cm⁻¹ are characteristic of the carbon-fluorine bonds in the trifluoromethyl group.

-

C-O Ether Stretch: An intense band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250-1300 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will confirm the presence of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the molecule's fragmentation pattern.

-

Molecular Ion Peak: The exact mass of the molecule is 202.0350 Da.[6] In a typical mass spectrum (e.g., using electron ionization), a prominent molecular ion peak (M⁺) would be observed at m/z = 202.

-

Fragmentation: Common fragmentation patterns may include the loss of the trifluoromethyl group (•CF₃) or cleavage of the ethoxy side chain.

Synthesis and Mechanistic Rationale

A common and efficient method for synthesizing this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages readily available starting materials and proceeds with high regioselectivity.

Representative Synthetic Protocol

-

Reactant Preparation: To a solution of 6-chloropyridine-3-carbonitrile in a suitable aprotic polar solvent (e.g., Dimethylformamide, DMF), add 2,2,2-trifluoroethanol.

-

Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C. The base deprotonates the trifluoroethanol to form the more nucleophilic trifluoroethoxide anion.

-

Reaction: The reaction mixture is stirred and may be heated (e.g., to 60-80 °C) to facilitate the substitution reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the pure this compound.

Mechanistic Causality

The success of this synthesis relies on key electronic factors:

-

Nucleophile Generation: The use of a base is critical to generate the sodium or potassium 2,2,2-trifluoroethoxide, which is a much stronger nucleophile than its parent alcohol.

-

Pyridine Ring Activation: The pyridine ring is inherently electron-deficient. This deficiency is significantly enhanced by the strong electron-withdrawing effect of the cyano group (-C≡N) at the 3-position. This activation makes the carbon atom at the 6-position (para to the cyano group) highly electrophilic and susceptible to attack by the trifluoroethoxide nucleophile.

-

Leaving Group: The chloride ion is an excellent leaving group, facilitating the irreversible nature of the final step of the SₙAr mechanism.

Caption: General workflow for the synthesis of the title compound.

Role in Medicinal Chemistry and Drug Design

The distinct molecular features of this compound make it a valuable scaffold in drug discovery. The strategic combination of its three core components addresses several key objectives in the design of optimized therapeutic candidates.

-

Metabolic Stability: The trifluoroethoxy group is a bioisostere for other alkoxy groups. The high strength of the C-F bond makes the moiety resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life and oral bioavailability of a drug candidate.[8]

-

Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.

-

Binding Interactions: The cyano group is a potent hydrogen bond acceptor and can participate in crucial dipole-dipole interactions within a target's binding pocket. The pyridine nitrogen also serves as a hydrogen bond acceptor.

-

Scaffold Versatility: The cyano-pyridine core is a well-established pharmacophore in numerous inhibitors targeting enzymes like kinases and proteases. It provides a rigid and synthetically tractable framework for elaborating more complex structures.[9][10]

Caption: Logic diagram of structural features and their impact in drug design.

Conclusion

This compound is a precisely engineered chemical entity whose molecular structure is defined by the synergistic interplay of its pyridine core, cyano substituent, and trifluoroethoxy group. Its architecture, readily confirmed by standard spectroscopic methods, provides a unique combination of metabolic stability, binding capability, and synthetic utility. For researchers in drug development, this compound represents a valuable building block for constructing next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. shop.bio-connect.nl [shop.bio-connect.nl]

- 4. This compound | 159981-18-7 [amp.chemicalbook.com]

- 5. 6-(2,2,2-TRIFLUOROETHOXY)PYRIDINE-3-CARBONITRILE159981-18-7,Purity96%_Ryan Scientific, Inc. [molbase.com]

- 6. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 7. chemrevise.org [chemrevise.org]

- 8. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]

- 9. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Principles: Structure and Expected Spectral Characteristics

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in the principles of NMR spectroscopy and the specific structural characteristics of the molecule. We will explore the causal relationships between the molecular structure and the resulting spectral features, present a robust protocol for data acquisition, and provide a predictive analysis of the spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures.[1] The ¹H NMR spectrum, in particular, provides critical information about the electronic environment, quantity, and connectivity of protons within a molecule.[1]

The structure of this compound contains two distinct proton-bearing regions: the substituted pyridine ring and the trifluoroethoxy side chain. An initial analysis of the electronic properties of the substituents is crucial for predicting the spectrum. The cyano group (-CN) at the 3-position is a strong electron-withdrawing group, while the trifluoroethoxy group (-OCH₂CF₃) at the 6-position is electron-donating through the oxygen's lone pairs, although this effect is tempered by the inductive withdrawal of the CF₃ group.

Below is the annotated molecular structure for reference throughout this guide.

Figure 1: Structure of this compound with proton labels.

Based on this structure, we can anticipate the following signals:

-

Three Aromatic Protons (Pyridine Ring): These will reside in the downfield region (typically δ 7.0-9.0 ppm) characteristic of aromatic systems.[2] Their precise chemical shifts will be modulated by the electronic effects of the substituents.

-

Two Aliphatic Protons (Ethoxy Side Chain): The methylene (-CH₂-) protons adjacent to an oxygen atom are expected in the δ 4.0-5.0 ppm range. The strong inductive effect of the CF₃ group will further shift this signal downfield.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on a meticulous experimental approach. The following protocol outlines a self-validating system for acquiring a publication-quality spectrum.

Workflow for ¹H NMR Data Acquisition

Figure 2: Standard workflow for NMR spectral analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at δ 0.00 ppm.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity. Poor shimming can lead to broad peaks and distorted splitting patterns, compromising data quality.[4]

-

Set appropriate acquisition parameters:

-

Spectral Width: ~16 ppm to ensure all signals are captured.

-

Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is standard to allow for adequate relaxation of the protons between pulses.

-

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.[1]

-

Predictive Spectral Analysis and Interpretation

While an experimental spectrum is the gold standard, a predictive analysis based on established principles provides a robust framework for interpretation.[5][6] The following table summarizes the predicted ¹H NMR data for the target molecule.

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H-2 | 8.6 - 8.8 | Doublet (d) | ⁴J(H2-H4) ≈ 2.0-2.5 Hz | 1H | Located ortho to the ring nitrogen and the electron-withdrawing cyano group, causing significant deshielding. Exhibits small meta-coupling to H-4. |

| H-4 | 7.9 - 8.1 | Doublet of Doublets (dd) | ³J(H4-H5) ≈ 8.0-8.5 Hz, ⁴J(H4-H2) ≈ 2.0-2.5 Hz | 1H | Coupled to both H-5 (ortho) and H-2 (meta). The chemical shift is influenced by both the adjacent cyano group and the meta-positioned ether. |

| H-5 | 7.0 - 7.2 | Doublet (d) | ³J(H5-H4) ≈ 8.0-8.5 Hz | 1H | Located ortho to the electron-donating trifluoroethoxy group, resulting in an upfield shift relative to the other aromatic protons. Shows strong ortho-coupling to H-4. |

| -OCH₂- | 4.8 - 5.0 | Quartet (q) | ³J(H-F) ≈ 8.0-9.0 Hz | 2H | Strongly deshielded by the adjacent oxygen atom and the three fluorine atoms. The signal is split into a quartet by coupling to the three equivalent fluorine atoms. |

Detailed Interpretation:

-

The Aromatic Region (δ 7.0 - 9.0 ppm): The three protons on the pyridine ring are chemically distinct and exhibit a predictable splitting pattern. The proton at the 2-position (H-2) is expected to be the most downfield due to the combined deshielding effects of the adjacent nitrogen atom and the powerful anisotropic and inductive effects of the ortho-cyano group. It should appear as a narrow doublet due to a small four-bond (meta) coupling to H-4.[4] The proton at the 4-position (H-4) will appear as a doublet of doublets, showing a large three-bond (ortho) coupling to H-5 and the smaller meta-coupling to H-2. Finally, H-5, being ortho to the electron-donating oxygen, will be the most shielded of the aromatic protons and appear as a doublet due to ortho-coupling with H-4. The observation of these distinct multiplicities and coupling constants provides definitive confirmation of the substitution pattern on the pyridine ring.[7]

-

The Aliphatic Region (δ 4.8 - 5.0 ppm): The methylene protons of the trifluoroethoxy group are equivalent and give rise to a single signal. This signal is significantly shifted downfield by two powerful electronegative influences: the adjacent ether oxygen and the geminal trifluoromethyl group. A key feature of this signal is its multiplicity. The two protons are coupled to the three equivalent fluorine atoms on the adjacent carbon, resulting in a well-defined quartet. The magnitude of the three-bond proton-fluorine coupling constant (³J(H-F)) is typically in the range of 8-9 Hz.[8]

Conclusion

The ¹H NMR spectrum of this compound is a clear and interpretable dataset that provides unambiguous confirmation of its chemical structure. Through a systematic analysis of chemical shifts, integration values, and spin-spin coupling patterns, every proton in the molecule can be confidently assigned. This guide provides the theoretical foundation, a robust experimental protocol, and a detailed predictive interpretation to aid researchers in their synthetic and analytical endeavors. The principles outlined herein serve as a model for the structural elucidation of similarly complex heterocyclic compounds, a critical task in modern chemical and pharmaceutical research.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. scispace.com [scispace.com]

FTIR Analysis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the Fourier Transform Infrared (FTIR) spectroscopic analysis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile, a key heterocyclic building block in modern drug discovery. Moving beyond a simple recitation of data, this document offers an in-depth perspective on experimental design, spectral interpretation, and quality control applications. We will dissect the molecule's vibrational characteristics, present a robust and validated protocol for analysis using Attenuated Total Reflectance (ATR), and discuss the causality behind each experimental choice. This guide is intended to empower researchers to not only acquire high-quality FTIR data but also to confidently interpret their results for structural verification and purity assessment.

Introduction: Context and Purpose

The Compound: A Modern Heterocyclic Building Block

This compound (CAS No. 159981-18-7) is a substituted pyridine derivative that incorporates several functional groups of high interest in medicinal chemistry.[1][2] The pyridine scaffold is a privileged structure in pharmaceuticals, while the trifluoroethoxy group can enhance metabolic stability and modulate physicochemical properties like lipophilicity.[3] The nitrile group serves as a versatile synthetic handle for elaboration into other functional groups.[4][5] Given its role as a critical intermediate, the ability to rapidly and unequivocally verify its identity and purity is paramount in any research or manufacturing workflow.

The Technique: FTIR as a Primary Analytical Tool

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules.[6] It operates by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to the molecule's functional groups.[7] The resulting spectrum is a unique "molecular fingerprint." For a multifunctional molecule like this compound, FTIR offers a rapid, non-destructive, and highly informative method for:

-

Identity Confirmation: Verifying the presence of all key functional groups.

-

Quality Control: Detecting the absence of starting materials or the presence of impurities with different functional groups.

-

Reaction Monitoring: Tracking the progress of a synthesis by observing the appearance or disappearance of characteristic absorption bands.

Molecular Structure and Expected Vibrational Modes

A successful FTIR analysis begins with a theoretical understanding of the molecule's structure. The key to interpreting the spectrum of this compound lies in recognizing the distinct vibrational signatures of its constituent parts.

Caption: Key functional groups of this compound.

The primary vibrational modes expected in the FTIR spectrum are summarized below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3150 - 3050 | Aromatic C-H (Pyridine) | C-H Stretch | Strong to Medium |

| 3000 - 2850 | Aliphatic C-H (-CH₂-) | C-H Stretch | Medium |

| 2240 - 2220 | Nitrile (-C≡N) | C≡N Stretch | Strong, Sharp |

| 1600 & 1475 | Aromatic Ring (Pyridine) | C=C and C=N Ring Stretch | Medium to Weak |

| 1300 - 1200 | Aryl Ether (Ar-O-CH₂) | Asymmetric C-O-C Stretch | Strong |

| 1200 - 1000 | Trifluoromethyl (-CF₃) | C-F Stretch | Very Strong |

| 1050 - 1010 | Aryl Ether (Ar-O-CH₂) | Symmetric C-O-C Stretch | Medium |

| 900 - 690 | Aromatic C-H (Pyridine) | Out-of-Plane C-H Bend | Strong |

Rationale for Expected Absorptions:

-

Nitrile Group (-C≡N): The carbon-nitrogen triple bond stretch is one of the most characteristic peaks in an IR spectrum.[8] For aromatic nitriles, conjugation with the pyridine ring slightly lowers the absorption frequency to the 2240-2220 cm⁻¹ range.[9][10] Its intensity is strong due to the large change in dipole moment during the vibration, and the peak is typically very sharp.[9] Its presence is an unambiguous confirmation of this functional group.

-

Aryl Ether Linkage (Ar-O-C): Aryl alkyl ethers are distinguished by two prominent C-O stretching bands.[11][12] The asymmetric C-O-C stretch appears as a strong band between 1300-1200 cm⁻¹, while a second, symmetric stretch is typically found near 1040 cm⁻¹.[12][13]

-

Trifluoromethyl Group (-CF₃): The C-F bonds give rise to exceptionally strong absorption bands due to the high electronegativity of fluorine. These C-F stretching vibrations are found in the 1400-1000 cm⁻¹ region.[14] The presence of three fluorine atoms on a single carbon often results in multiple, intense, and broad absorptions, which will dominate this area of the spectrum.

-

Pyridine Ring: The aromatic ring exhibits several characteristic vibrations. C-H stretching vibrations appear just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[15] The stretching of the C=C and C=N bonds within the ring gives rise to a series of bands, typically of medium intensity, in the 1600-1475 cm⁻¹ region.[16][17] Strong bands from out-of-plane C-H bending are also expected in the fingerprint region (900-690 cm⁻¹).[14]

-

Aliphatic Linker (-CH₂-): The methylene group will show C-H stretching vibrations in the 3000-2850 cm⁻¹ range, clearly resolved from the aromatic C-H stretches.[14]

Experimental Protocol: Spectrum Acquisition via ATR-FTIR

From an experimental standpoint, Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid compound like this. It requires minimal to no sample preparation, avoids the potential complications of solvent bands or KBr pellet inconsistencies, and ensures excellent sample-to-sample reproducibility.[18][19]

Caption: A validated workflow for ATR-FTIR analysis.

Step-by-Step Methodology

-

Instrument Preparation:

-

Action: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 15-30 minutes. This ensures thermal equilibrium and minimizes spectral drift.

-

Causality: A stable instrument provides a consistent energy throughput, which is critical for high signal-to-noise ratios and accurate background subtraction.

-

-

Background Spectrum Acquisition:

-

Action: Ensure the ATR crystal surface (typically diamond or zinc selenide) is immaculately clean.[18] Use a lint-free wipe with a volatile solvent like isopropanol or acetone to clean the crystal, allowing it to fully evaporate. Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the absorbance of the ATR crystal itself.[18] This spectrum is mathematically subtracted from the sample spectrum, ensuring that the final output contains only the absorption data from the compound of interest. An unclean crystal will introduce artifact peaks into every subsequent sample spectrum.

-

-

Sample Application:

-

Action: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Lower the ATR press arm to apply consistent pressure.

-

Causality: Good contact between the sample and the crystal is essential for a strong signal. The infrared beam only penetrates a few microns into the sample, so air gaps will severely weaken the resulting spectrum.[19] Consistent pressure ensures reproducibility between measurements.

-

-

Spectrum Collection:

-

Action: Acquire the sample spectrum using the same parameters as the background (16-32 scans, 4 cm⁻¹ resolution).

-

Causality: Using identical scan parameters ensures that the background subtraction is valid. The software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.[20]

-

-

Data Processing and Cleaning:

-

Action: After collection, thoroughly clean the sample from the ATR crystal using a suitable solvent and lint-free wipes.

-

Causality: Prevents cross-contamination of subsequent samples, which is a cornerstone of good laboratory practice and data integrity.

-

Spectral Interpretation and Analysis

When analyzing the resulting spectrum, the process involves a systematic correlation of the observed peaks with the expected vibrational modes.

-

High-Frequency Region (>2000 cm⁻¹):

-

Scan for sharp peaks between 3150-3050 cm⁻¹ (aromatic C-H) and broader peaks between 3000-2850 cm⁻¹ (aliphatic C-H).

-

The most diagnostic peak in the entire spectrum should be the sharp, strong C≡N stretch between 2240-2220 cm⁻¹.[18] Its presence is a primary confirmation of the molecule's identity.

-

-

Functional Group Region (2000 - 1300 cm⁻¹):

-

Look for the pyridine ring stretching vibrations between 1600-1475 cm⁻¹. These may appear as a pair or series of bands.[21]

-

-

Fingerprint Region (<1500 cm⁻¹):

-

This region will be complex but is rich in information. Expect to see a very strong, broad series of absorptions between 1300-1000 cm⁻¹. This complex pattern arises from the overlap of the strong asymmetric C-O-C ether stretch (~1250 cm⁻¹) and the extremely intense C-F stretching vibrations.[11][14]

-

Within this cluster, the symmetric C-O-C stretch may be visible around 1040 cm⁻¹.[12]

-

Finally, identify the strong out-of-plane C-H bending modes of the substituted pyridine ring in the 900-690 cm⁻¹ range.[14]

-

Applications in Research and Quality Control

This validated FTIR protocol serves as a powerful tool in a professional setting:

-

Incoming Material Verification: Before use in a synthesis, a quick ATR-FTIR scan can confirm the identity of this compound and flag any incorrectly labeled reagents, preventing costly errors.

-

Final Product QC: As a final check, the FTIR spectrum provides definitive proof of the product's identity, confirming the presence of all required functional groups. The overall "fingerprint" can be compared against a reference standard to ensure batch-to-batch consistency.

-

At-Line Reaction Monitoring: In a process chemistry setting, a sample can be withdrawn from a reaction vessel and analyzed immediately by ATR-FTIR. For example, in a synthesis forming the nitrile group, an analyst could monitor the disappearance of a precursor's functional group and the growth of the characteristic peak at ~2230 cm⁻¹ to determine reaction completion.

Conclusion

The FTIR analysis of this compound is a clear and robust process when approached with a foundational understanding of the molecule's vibrational properties and a validated experimental protocol. The distinct and intense absorption bands of the nitrile, trifluoromethyl, and aryl ether groups provide unambiguous markers for structural confirmation. By leveraging the speed and simplicity of the ATR-FTIR technique detailed in this guide, researchers and drug development professionals can ensure the identity, quality, and consistency of this critical synthetic intermediate, thereby enhancing the integrity and efficiency of their scientific endeavors.

References

- 1. This compound | 159981-18-7 [chemicalbook.com]

- 2. This compound | 159981-18-7 [sigmaaldrich.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

- 6. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 8. IR spectrum: Nitriles [quimicaorganica.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. "A study of the vibrational spectra of some monosubstituted pyridines" by Hussein Ibrahim Abdel-Shafy [digitalcommons.njit.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. jascoinc.com [jascoinc.com]

- 20. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 21. researchgate.net [researchgate.net]

Mass spectrometry data for C8H5F3N2O

An In-Depth Technical Guide to the Mass Spectrometric Analysis of C8H5F3N2O Isomers

Introduction

The molecular formula C8H5F3N2O represents a class of aromatic compounds with significant applications in medicinal chemistry and materials science. As substituted benzonitriles, these isomers serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of the trifluoromethyl (-CF3), nitro (-NO2), and cyano (-CN) groups on the benzene ring dictates the molecule's chemical properties, reactivity, and biological activity. Consequently, the unambiguous identification and differentiation of these isomers are paramount for quality control, metabolic studies, and drug development.

Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation of such compounds.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the mass spectrometric analysis of C8H5F3N2O. We will explore detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, delve into the fundamental principles of their fragmentation patterns, and present systematic approaches for isomer differentiation. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and reproducible analytical framework.

The Isomeric Landscape of C8H5F3N2O

The primary challenge in analyzing C8H5F3N2O lies in distinguishing its structural isomers, which possess the same exact mass but different substituent positions. These subtle structural variations can lead to nearly identical chromatographic retention times and similar, though not identical, mass spectra.[2][3][4] Understanding the influence of substituent position on fragmentation is key to successful identification. This guide will focus on two representative isomers: 4-nitro-3-(trifluoromethyl)benzonitrile and 2-nitro-5-(trifluoromethyl)benzonitrile.

Caption: Chemical structures of two primary C8H5F3N2O isomers.

Experimental Methodologies

The choice of ionization technique is critical and depends on the analytical objective. Electron Ionization, a "hard" technique, provides reproducible, fragment-rich spectra ideal for library matching and initial structural confirmation.[5][6] Electrospray Ionization, a "soft" technique, is well-suited for coupling with liquid chromatography (LC) and enables targeted fragmentation experiments (MS/MS) for detailed structural analysis.[7]

Caption: General analytical workflow for C8H5F3N2O isomer analysis.

Sample Preparation

A self-validating protocol begins with proper sample handling to ensure accuracy and reproducibility.

-

Stock Solution: Accurately weigh ~1 mg of the C8H5F3N2O standard and dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using the same solvent for GC-MS or the initial mobile phase composition for LC-MS.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could interfere with the chromatographic system.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for analyzing the volatile C8H5F3N2O isomers, providing a detailed fragmentation fingerprint.

| Parameter | Recommended Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | A non-polar column provides good separation for aromatic isomers. |

| Injection Volume | 1 µL (Splitless mode) | Maximizes analyte transfer to the column for sensitivity. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | Provides thermal separation of isomers and any impurities. |

| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |

| Ionization Energy | 70 eV | The standard energy for EI, ensuring reproducible fragmentation and enabling library comparison.[1] |

| Mass Range | m/z 40-300 | Covers the molecular ion and all expected fragments. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This approach offers high sensitivity and specificity, particularly for complex matrices, and allows for controlled fragmentation experiments.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase column for separating small organic molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive mode, though negative mode is preferred here. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution. |

| Gradient | 20% B to 95% B over 10 min | A standard gradient to elute the moderately polar analyte. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Ionization Mode | Negative Electrospray (ESI-) | The strongly electron-withdrawing NO2 and CF3 groups stabilize a negative charge, making deprotonation or adduct formation highly favorable.[8] |

| Capillary Voltage | 3.5 kV | Typical voltage to generate a stable electrospray.[9] |

| Collision Energy | Ramped (e.g., 10-40 eV) | Varying the energy allows for the observation of both primary and secondary fragments, providing richer structural information. |

Mass Spectral Interpretation and Fragmentation Analysis

The fragmentation of C8H5F3N2O is driven by the stability of the aromatic ring and the characteristic losses associated with its functional groups.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecule is ionized to form a radical cation (M+•), which then undergoes a cascade of fragmentation events. The resulting mass spectrum is a unique fingerprint of the molecule's structure.[5][10]

For 4-nitro-3-(trifluoromethyl)benzonitrile (m/z 218), the fragmentation is initiated by the high-energy electrons. The molecular ion is expected to be clearly visible.

Caption: Proposed EI fragmentation pathway for C8H5F3N2O isomers.

Key EI Fragment Ions and Proposed Structures:

| m/z | Proposed Formula | Neutral Loss | Interpretation |

|---|---|---|---|

| 218 | [C8H5F3N2O]+• | - | Molecular Ion (M+•) |

| 188 | [C8H5F3NO]+• | NO | Loss of nitric oxide from the nitro group. |

| 172 | [C8H5F3N]+• | NO2 | Loss of the complete nitro group, a very common pathway for nitroaromatics. |

| 149 | [C7H5N2O]+ | CF3 | Loss of the trifluoromethyl radical. |

| 121 | [C7H5N2]+ | CF3, O | Subsequent loss of oxygen from the m/z 149 fragment. |

| 101 | [C7H5N]+• | NO2, CF3 | Loss of both nitro and trifluoromethyl groups. |

| 75 | [C6H3]+ | - | Aromatic ring fragment. |

Electrospray Ionization (ESI) MS/MS Fragmentation

In negative mode ESI, the molecule readily forms a [M-H]- ion or other adducts. Tandem MS (MS/MS) of this precursor ion provides targeted structural information. The fragmentation of trifluoronitroanilines in negative-ion mode often involves the loss of the NO2 group.[8]

For the [M-H]- ion of C8H5F3N2O (precursor at m/z 217), collision-induced dissociation (CID) would likely yield the following fragments.

Caption: Proposed ESI-MS/MS fragmentation of the [M-H]- ion of C8H5F3N2O.

Key ESI-MS/MS Product Ions from [M-H]- at m/z 217:

| m/z | Proposed Formula | Neutral Loss | Interpretation |

|---|---|---|---|

| 171 | [C8H4F3N]- | NO2 | Loss of the nitro group is a facile and often dominant fragmentation pathway for para-nitro substituted compounds in negative mode ESI.[8] |

| 151 | [C8H3F2N]- | NO2, HF | Subsequent loss of hydrogen fluoride from the m/z 171 ion. |

| 148 | [C7H4N2O]- | HF, F | Loss of HF and a fluorine radical, indicative of CF3 group fragmentation. |

| 122 | [C7H4N]- | NO2, HF, F | Further fragmentation involving multiple groups. |

| 26 | [CN]- | - | The cyanide anion is a highly stable fragment. |

Strategies for Isomer Differentiation

While many fragments will be common to all isomers, their relative intensities can be diagnostic.[3][11]

-

Ortho Effects: When the nitro group is ortho to the trifluoromethyl group, steric hindrance and electronic interactions can promote unique fragmentation pathways, such as the loss of an oxygen atom or rearrangements not seen in other isomers.[12]

-

Relative Abundance: The stability of the resulting fragment ions will differ based on the original substituent positions. For example, the loss of NO2 from a para-substituted isomer may be more favorable and result in a more intense fragment ion compared to the same loss from a meta-substituted isomer.[8][11]

-

Chromatographic Separation: Even a slight difference in polarity between isomers can be exploited with a high-resolution LC or GC column and an optimized gradient/temperature program to achieve baseline separation prior to MS analysis.

Conclusion

The mass spectrometric analysis of C8H5F3N2O is a powerful approach for the structural characterization and differentiation of its isomers. A multi-faceted strategy employing both GC-EI-MS for fingerprinting and LC-ESI-MS/MS for targeted fragmentation provides a comprehensive and robust analytical workflow. By carefully selecting experimental parameters and understanding the fundamental principles of fragmentation chemistry, researchers can confidently identify specific isomers, a critical capability in drug discovery, safety assessment, and quality control. The methodologies and fragmentation pathways detailed in this guide serve as a foundational framework for the successful analysis of this important class of molecules.

References

- 1. rroij.com [rroij.com]

- 2. lcms.cz [lcms.cz]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Imaging Isomers on a Biological Surface: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. scienceready.com.au [scienceready.com.au]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile, a key intermediate in contemporary pharmaceutical and agrochemical research. In the absence of extensive public domain data, this document synthesizes information from structural analogues, theoretical principles, and established experimental methodologies to offer a robust framework for its application. We delve into the physicochemical properties of the target molecule, provide a qualitative solubility profile, and present detailed protocols for quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and streamline purification and formulation processes.

Introduction: The Critical Role of Solubility in Chemical Development

The solubility of a chemical compound in various solvents is a fundamental physical property that dictates its behavior and applicability throughout the entire lifecycle of a chemical product, from initial discovery to final formulation.[1] In the realm of drug discovery and development, a compound's solubility profile directly influences its absorption, distribution, metabolism, and excretion (ADME) properties, thereby impacting its bioavailability and therapeutic efficacy.[2] For process chemists, understanding solubility is paramount for designing efficient synthetic routes, developing robust crystallization and purification methods, and ensuring the scalability of chemical processes.[3][4]

This compound is a fluorinated pyridine derivative of significant interest. The strategic incorporation of a trifluoroethoxy group can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable building block for novel bioactive molecules.[5][6] However, the lack of readily available, quantitative solubility data for this compound presents a challenge for researchers. This guide aims to bridge this knowledge gap by providing a detailed theoretical and practical framework for understanding and determining its solubility in a range of common organic solvents.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is the foundation for predicting its solubility behavior. The structure of this compound is presented below:

Table 1: Physicochemical Properties of this compound and its Structural Analogue

| Property | This compound | Pyridine-3-carbonitrile (Analogue) | Reference(s) |

| Molecular Formula | C₈H₅F₃N₂O | C₆H₄N₂ | [7] |

| Molecular Weight | 202.14 g/mol | 104.11 g/mol | [7][8] |

| Appearance | Solid | Colorless to pale yellow solid | [7][8] |

| Melting Point | 47-49 °C | 50-52 °C | [7][8] |

| LogP (predicted) | ~2.1 (indicative of moderate lipophilicity) | ~0.4 (more hydrophilic) | [9] |

| Hydrogen Bond Acceptors | 3 (N in pyridine, O, N in nitrile) | 2 (N in pyridine, N in nitrile) | |

| Hydrogen Bond Donors | 0 | 0 | |

| Rotatable Bonds | 3 | 0 | [10] |

The presence of the trifluoroethoxy group significantly increases the molecular weight and predicted lipophilicity (LogP) compared to its parent analogue, pyridine-3-carbonitrile. The ether oxygen and the nitrogen atoms of the pyridine ring and the nitrile group can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donors. These features suggest a nuanced solubility profile, with potential for solubility in a range of solvents depending on the interplay of polarity, hydrogen bonding capacity, and dispersion forces.

Qualitative Solubility Profile: An Analysis Based on Structural Analogy

In the absence of direct experimental data, a qualitative assessment of solubility can be derived from the known solubility of structural analogues. Pyridine-3-carbonitrile serves as a useful, albeit simpler, reference compound.

Pyridine-3-carbonitrile is reported to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.[11] It is also soluble in other common organic solvents like acetone and ethanol.[8] This suggests that the polar pyridine ring and the cyano group contribute significantly to its interaction with polar solvents.

For this compound, we can anticipate the following trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the trifluoroethoxy group, while increasing lipophilicity, also introduces an ether oxygen that can participate in hydrogen bonding as an acceptor. Therefore, good solubility in polar protic solvents is still expected, although potentially slightly lower than that of pyridine-3-carbonitrile due to the increased non-polar surface area.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, Ethyl Acetate): These solvents are effective at solvating polar functional groups. The dipole moment of the nitrile group and the polar nature of the pyridine ring suggest favorable interactions with these solvents. Good solubility is anticipated in this class of solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The increased lipophilicity from the trifluoroethoxy group will likely enhance solubility in non-polar solvents compared to pyridine-3-carbonitrile. However, the polar nature of the core heterocycle and the nitrile group may limit high solubility in very non-polar solvents like hexane. Moderate solubility in toluene is a reasonable expectation.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often good at dissolving a wide range of organic compounds. Good solubility is expected in chlorinated solvents.

This qualitative assessment provides a strong starting point for solvent screening and process development. However, for precise applications, quantitative determination is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method. This protocol provides a reliable and reproducible approach to ascertain the saturation point of this compound in a given solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Hypothetical Quantitative Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Dielectric Constant | Solubility (mg/mL) |

| Methanol | Polar Protic | 32.7 | [Experimental Value] |

| Ethanol | Polar Protic | 24.5 | [Experimental Value] |

| Acetone | Polar Aprotic | 20.7 | [Experimental Value] |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Value] |

| Ethyl Acetate | Polar Aprotic | 6.0 | [Experimental Value] |

| Dichloromethane | Chlorinated | 9.1 | [Experimental Value] |

| Toluene | Non-Polar | 2.4 | [Experimental Value] |

| Hexane | Non-Polar | 1.9 | [Experimental Value] |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

The relationship between solvent properties (e.g., polarity, dielectric constant, hydrogen bonding capacity) and the measured solubility should be analyzed to build a deeper understanding of the solute-solvent interactions.

The Role of In Silico Models in Solubility Prediction

While experimental determination remains the most accurate method, computational models can provide valuable early insights into a compound's solubility, aiding in solvent selection and prioritizing experimental work.[12][13]

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models use statistical methods to correlate a compound's structural features (descriptors) with its physicochemical properties, including solubility.[14][15] These models are trained on large datasets of compounds with known solubilities and can then be used to predict the solubility of new, untested molecules.[16][17]

The logical workflow for developing and applying a QSAR model for solubility prediction is as follows:

Caption: QSAR model development workflow for solubility prediction.

For this compound, a QSAR model could be used to estimate its solubility in various solvents by calculating its molecular descriptors and inputting them into a validated model.

Conclusion

References

- 1. 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | C7H6N2O2 | CID 2786702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound [oakwoodchemical.com]

- 8. Pyridine-3-carbonitrile: Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]

- 9. 6-(2,2,2-Trifluoroethoxy)-2-pyridinecarboxaldehyde | C8H6F3NO2 | CID 84672873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. m.youtube.com [m.youtube.com]

- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 14. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

The Trifluoroethoxypyridine Scaffold: A Privileged Motif for Diverse Biological Targets

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoroethoxypyridine moiety has emerged as a cornerstone in modern medicinal chemistry, conferring advantageous physicochemical properties upon a diverse range of bioactive molecules. The strategic incorporation of the trifluoroethoxy group enhances metabolic stability, lipophilicity, and membrane permeability, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides a comprehensive exploration of the key biological targets modulated by trifluoroethoxypyridine derivatives, delving into their mechanisms of action, and presenting detailed experimental protocols for their investigation. We will traverse a landscape of targets from protein kinases and ion channels to microbial enzymes, illustrating the remarkable versatility of this chemical scaffold in addressing a multitude of therapeutic challenges.

Introduction: The Physicochemical Advantages of the Trifluoroethoxypyridine Group

The pyridine ring is a fundamental heterocyclic scaffold in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and its versatile functionalization chemistry.[2][3] The addition of a trifluoroethoxy group significantly modifies the electronic and lipophilic character of the pyridine core.[2] The highly electronegative fluorine atoms create a strong dipole, influencing the molecule's interaction with biological targets, while simultaneously increasing its metabolic stability by shielding it from oxidative degradation.[4][5] This enhanced stability often translates to a longer biological half-life, a desirable trait in drug development.[4] Furthermore, the lipophilicity imparted by the trifluoroethoxy group can facilitate passage across biological membranes, enhancing bioavailability and cellular uptake.[1] These combined properties make trifluoroethoxypyridine derivatives highly valuable building blocks in the synthesis of novel therapeutics.[2][5]

Protein Kinases: Precision Targeting in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6] Consequently, they are prime targets for therapeutic intervention. Trifluoroethoxypyridine derivatives have been successfully incorporated into potent and selective kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.

Mechanism of Action: Trifluoroethoxypyridine-containing compounds have been designed as type II inhibitors of VEGFR-2. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, occupying an allosteric site adjacent to the ATP-binding pocket. This binding mode prevents the conformational changes required for kinase activation, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[8]

Signaling Pathway:

Caption: VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data: VEGFR-2 Inhibition

| Compound Class | Specific Derivative Example | IC50 (nM) against VEGFR-2 | Reference |

| Thieno[2,3-d]pyrimidine | Compound 21e | 21 | [7] |

| Furopyrimidine | Compound 15b | 99.5% inhibition at 10 µM | [7] |

| Bis([2][9][10]triazolo)[4,3-a:3',4'-c]quinoxaline | Compound 23j | 3.7 | [11] |

| Nicotinamide-based | Compound 6 | 60.83 | [12] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a common luminescence-based assay to determine the IC50 of a test compound against VEGFR-2.

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the trifluoroethoxypyridine derivative in 100% DMSO.

-

Perform serial dilutions in DMSO to create a range of concentrations for testing.

-

-

Kinase Reaction Setup:

-

In a 96-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

-

Add 2.5 µL of recombinant human VEGFR-2 enzyme to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (e.g., poly(Glu, Tyr) 4:1 as substrate and ATP at a concentration near the Km for VEGFR-2).

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[13]

-

Gastric H+/K+ ATPase: Controlling Acid Secretion

The hydrogen-potassium ATPase, or proton pump, is the final step in gastric acid secretion and a key target for treating acid-related disorders like GERD and peptic ulcer disease.[12][14] Lansoprazole, a prominent proton pump inhibitor (PPI), features a trifluoroethoxy-substituted pyridine ring.

Mechanism of Action: PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[15] The activated form, a sulfenamide intermediate, forms an irreversible covalent disulfide bond with cysteine residues on the luminal side of the H+/K+ ATPase.[12][16] This covalent modification locks the enzyme in an inactive conformation, effectively blocking proton secretion.[12]

Experimental Protocol: H+/K+ ATPase Inhibition Assay

This protocol describes an in vitro method to assess the inhibitory activity of compounds on the gastric proton pump using hog gastric vesicles.[17]

-

Preparation of Gastric Vesicles:

-

Isolate tubulovesicles from the gastric mucosa of hogs through a series of homogenization and centrifugation steps. These vesicles are enriched in H+/K+ ATPase.

-

-

ATPase Activity Measurement:

-

The activity of the H+/K+ ATPase is determined by measuring the rate of ATP hydrolysis, which can be quantified by the release of inorganic phosphate (Pi).

-

Prepare a reaction mixture containing the gastric vesicles, a buffer (e.g., HEPES-Tris), MgCl2, and KCl.

-

Add the test compound (e.g., a trifluoroethoxypyridine derivative) at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a quenching solution (e.g., dodecyl sulfate).

-

Measure the amount of Pi released using a colorimetric method, such as the molybdate-based assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of H+/K+ ATPase activity for each concentration of the test compound relative to a vehicle control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[18]

-

Antimicrobial and Antifungal Targets

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antifungal agents. Trifluoroethoxypyridine derivatives have shown promise in this area, targeting various essential microbial pathways.[9][19]

Fungal Ergosterol Biosynthesis

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for fungal membrane integrity and fluidity, making its biosynthetic pathway an attractive target for antifungal drugs.[4][20] The azole class of antifungals, for instance, targets lanosterol 14-alpha-demethylase (CYP51), a key enzyme in this pathway.[21]

Mechanism of Action: Trifluoroethoxypyridine-containing compounds can be designed to inhibit key enzymes in the ergosterol biosynthesis pathway, such as CYP51 or sterol C-14 reductase (Erg24).[16] By blocking these enzymes, the derivatives disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromised cell membrane function, ultimately resulting in fungistatic or fungicidal activity.

Experimental Protocol: Ergosterol Quantitation Assay

This spectrophotometric method allows for the quantification of ergosterol content in Candida albicans cells following treatment with a test compound.[4][22]

-

Cell Culture and Treatment:

-

Grow C. albicans in a suitable broth medium to mid-log phase.

-

Inoculate fresh media containing serial dilutions of the trifluoroethoxypyridine derivative with the yeast culture. Include a drug-free control.

-

Incubate for 16-24 hours at 35°C.

-

-

Sterol Extraction:

-

Harvest the cells by centrifugation and wash with sterile water.

-

Saponify the cell pellet by adding alcoholic potassium hydroxide and incubating at 85°C for 1 hour.

-

Extract the non-saponifiable lipids (including ergosterol) by adding n-heptane and sterile water, followed by vigorous vortexing.

-

Collect the n-heptane layer containing the sterols.

-

-

Spectrophotometric Analysis:

-

Scan the absorbance of the n-heptane extract from 240 to 300 nm using a spectrophotometer.

-

The presence of ergosterol and the late-stage intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.

-

Calculate the ergosterol content based on the absorbance values at specific wavelengths (e.g., 281.5 nm and 230 nm) using established equations.[4]

-

-

Data Analysis:

-

Determine the percentage of ergosterol inhibition at each drug concentration compared to the drug-free control.

-

The Minimum Inhibitory Concentration (MIC) can be defined as the lowest drug concentration causing ≥80% inhibition of ergosterol biosynthesis.[4]

-

Bacterial Dehydrosqualene Synthase (CrtM)

Staphylococcus aureus produces a golden carotenoid pigment, staphyloxanthin, which acts as a virulence factor by protecting the bacterium from oxidative stress and the host's immune response.[6][23] The enzyme dehydrosqualene synthase (CrtM) catalyzes the first committed step in staphyloxanthin biosynthesis and has no human homolog, making it an attractive target for anti-virulence therapy.[6][15]

Mechanism of Action: Inhibitors of CrtM, which shares structural similarity with human squalene synthase, can block the production of staphyloxanthin.[23] This renders the bacteria colorless and more susceptible to killing by host neutrophils and oxidative stress, without directly killing the bacteria, which may reduce the selective pressure for resistance.[23]

Ion Channels: Modulating Pain Signaling

Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes, playing crucial roles in nerve impulse transmission.

Transient Receptor Potential Vanilloid 1 (TRPV1)